N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Overview
Description
N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H11N3O3 and a molecular weight of 269.25544 g/mol This compound is a derivative of benzohydrazide and is characterized by the presence of a nitrophenyl group and a benzohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization .
Synthetic Route:
- Dissolve 2-nitrobenzaldehyde and benzohydrazide in ethanol.
- Reflux the reaction mixture for 4-6 hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Recrystallize the product from ethanol to obtain pure N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide.
Chemical Reactions Analysis
N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, where the hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
- Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
- Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Reduction: N’-[(E)-(2-aminophenyl)methylidene]benzohydrazide.
- Oxidation: Corresponding azides or other oxidized derivatives.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Materials Science: It is used in the design and development of new materials with specific properties, such as corrosion inhibitors and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The hydrazide moiety can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Comparison with Similar Compounds
N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(2-chlorophenyl)methylidene]benzohydrazide: This compound has a chloro group instead of a nitro group, which affects its reactivity and biological activity.
N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide: The presence of a methoxy group influences the compound’s solubility and chemical properties.
N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide: The hydroxy group can form additional hydrogen bonds, affecting the compound’s interactions with biological targets.
Uniqueness: N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical and biological processes.
Properties
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-6-2-1-3-7-11)16-15-10-12-8-4-5-9-13(12)17(19)20/h1-10H,(H,16,18)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEVPNAXTCGIAC-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28123-75-3 | |
Record name | NSC148178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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